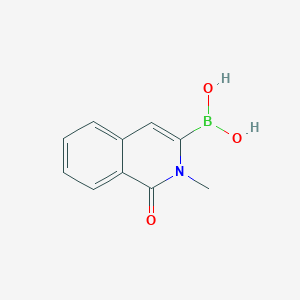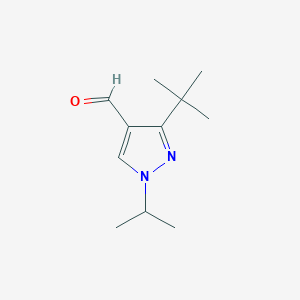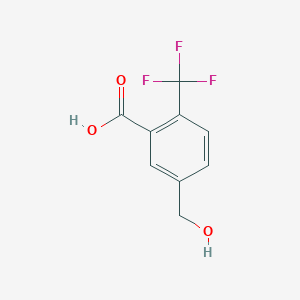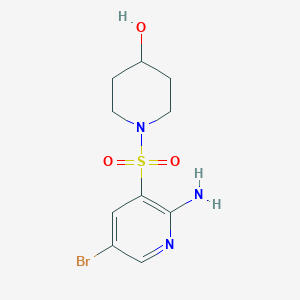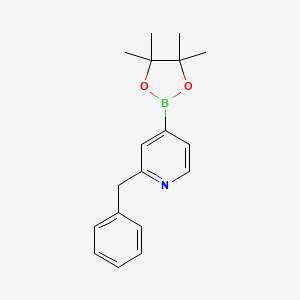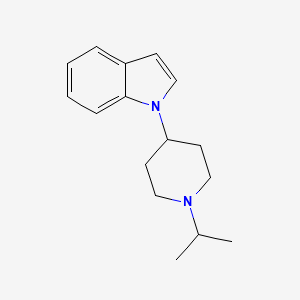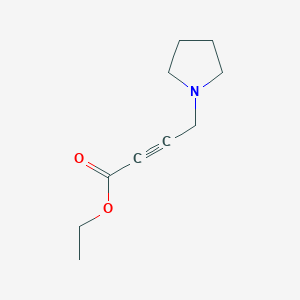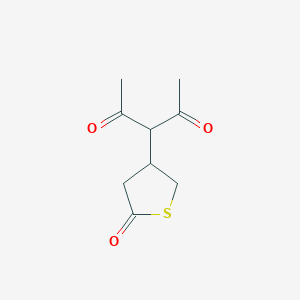
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione is a chemical compound known for its unique structure and reactivity. It contains a tetrahydrothiophene ring fused with a pentane-2,4-dione moiety, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione typically involves the reaction of 3-chloropentane-2,4-dione with thiophenols, followed by heterocyclization with hydrazine hydrate . The reaction conditions often include the use of solvents like ethanol or acetic acid, and the process may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions typically occur under mild to moderate conditions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pentane-2,4-dione derivatives and tetrahydrothiophene-containing molecules. Examples include:
- 3-(4-Nitrophenylsulfanyl)-pentane-2,4-dione
- 3-(2-Methylbenzofuran-3-ylmethylene)-pentane-2,4-dione
Uniqueness
What sets 3-(5-Oxotetrahydrothiophen-3-yl)pentane-2,4-dione apart is its unique combination of a tetrahydrothiophene ring and a pentane-2,4-dione moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
90535-00-5 |
|---|---|
Molecular Formula |
C9H12O3S |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-(5-oxothiolan-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C9H12O3S/c1-5(10)9(6(2)11)7-3-8(12)13-4-7/h7,9H,3-4H2,1-2H3 |
InChI Key |
IPJCMDLERFQSCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1CC(=O)SC1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


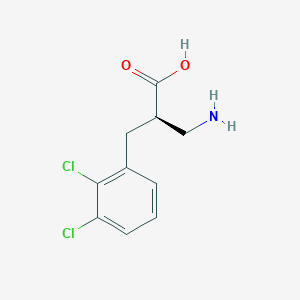

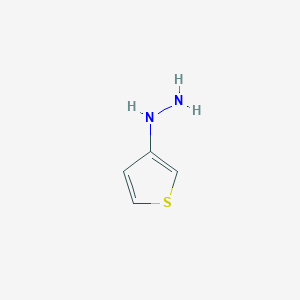
![N-[2-bromo-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B13984878.png)
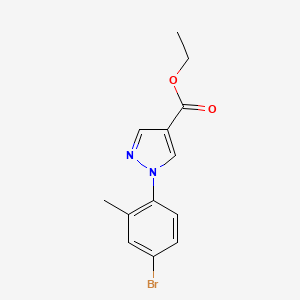
![1-(2-Chlorobenzyl)-7-azabicyclo[4.1.0]heptane](/img/structure/B13984883.png)
